Cas no 2057448-33-4 (N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide)
2057448-33-4 structure
Product Name:N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
CAS番号:2057448-33-4
MF:C17H26BNO4
メガワット:319.20364522934
MDL:MFCD32206456
CID:4635661
PubChem ID:138991707
Update Time:2025-06-08
N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
- C(CC)NC(COC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
- DB-173131
- DTXSID601136248
- AKOS037647334
- 2057448-33-4
- D94004
- AS-73335
- Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
- N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
-
- MDL: MFCD32206456
- インチ: 1S/C17H26BNO4/c1-6-10-19-15(20)12-21-14-9-7-8-13(11-14)18-22-16(2,3)17(4,5)23-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20)
- InChIKey: SRQNEQQLIUOFBH-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC=C(C=2)OCC(NCCC)=O)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 319.1954885 g/mol
- どういたいしつりょう: 319.1954885 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8
- ぶんしりょう: 319.2
N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908517-100mg |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
2057448-33-4 | 95% | 100mg |
¥1,699.20 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908517-25mg |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
2057448-33-4 | 95% | 25mg |
¥563.40 | 2022-09-01 | |
| Chemenu | CM430587-250mg |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95%+ | 250mg |
$159 | 2022-09-01 | |
| Chemenu | CM430587-1g |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95%+ | 1g |
$366 | 2022-09-01 | |
| eNovation Chemicals LLC | D755453-250mg |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 250mg |
$190 | 2024-06-05 | |
| eNovation Chemicals LLC | D755453-1g |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 1g |
$395 | 2024-06-05 | |
| eNovation Chemicals LLC | D755453-250mg |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 250mg |
$190 | 2025-02-25 | |
| eNovation Chemicals LLC | D755453-1g |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 1g |
$395 | 2025-02-25 | |
| A2B Chem LLC | AY09900-250mg |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 250mg |
$203.00 | 2024-04-20 | |
| A2B Chem LLC | AY09900-1g |
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-33-4 | 95% | 1g |
$453.00 | 2024-04-20 |
N-Propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 関連文献
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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